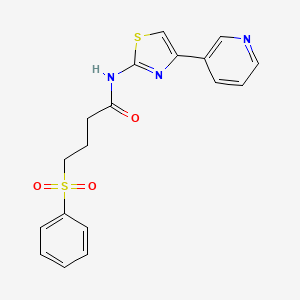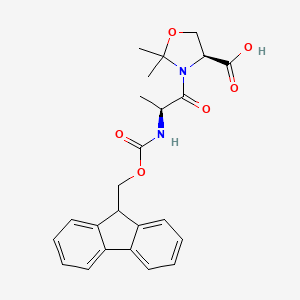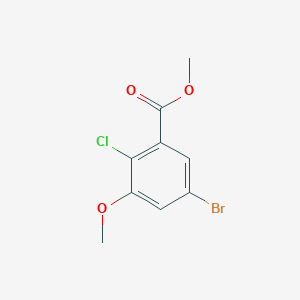
Methyl 5-bromo-2-chloro-3-methoxybenzoate
Descripción general
Descripción
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a chemical compound with the CAS Number: 697762-67-7 . It has a molecular weight of 279.52 and its IUPAC name is methyl 5-bromo-2-chloro-3-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloro-3-methoxybenzoate” can be represented by the formula C9H8BrClO3 . The InChI key for this compound is IEMDCTKBMXAVHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 327.2±37.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Intermediates
Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was synthesized with a total yield of about 37% and confirmed structurally by IR and 1HNMR, indicating the compound's feasibility in production (Bao Li-jiao, 2013).
Pharmacological Agents Synthesis
A derivative of Methyl 5-bromo-2-chloro-3-methoxybenzoate, Methyl 4-Bromo-2-methoxybenzoate, was synthesized with an overall yield of about 47% and a purity of 99.8% (by GC), indicating its potential utility in pharmacological applications (Chen Bing-he, 2008).
Organic Synthesis Research
Research involving the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, which were inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photochemical Properties for Photodynamic Therapy
The new zinc phthalocyanine having a high singlet oxygen quantum yield, substituted with derivatives containing Schiff base groups related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was found very useful for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Advanced Material Synthesis
The synthesis of certain permercurated arenes, including derivatives structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, established a versatile route to polybromobenzene, indicating its potential in advanced material synthesis (Deacon & Farquharson, 1976).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methoxybenzoate | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

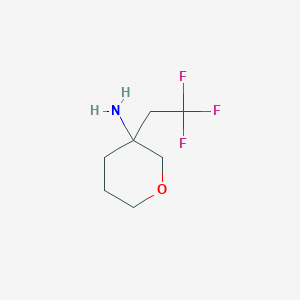
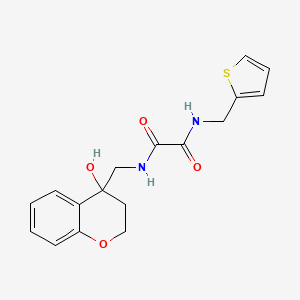
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
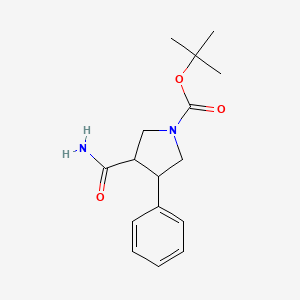
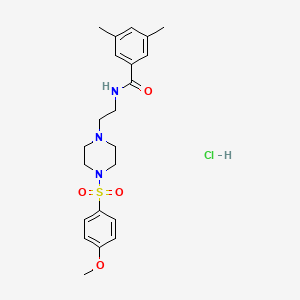
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
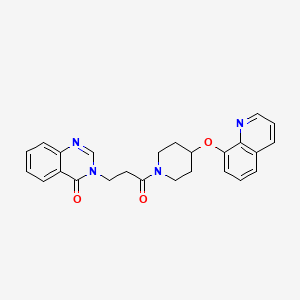
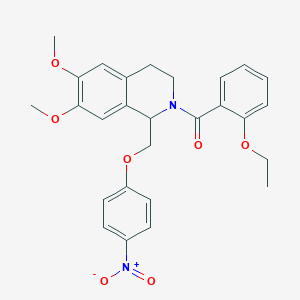
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
